

Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-(3,3-Difluorocyclobutyl)ethanol

Cat. No.: B1404837

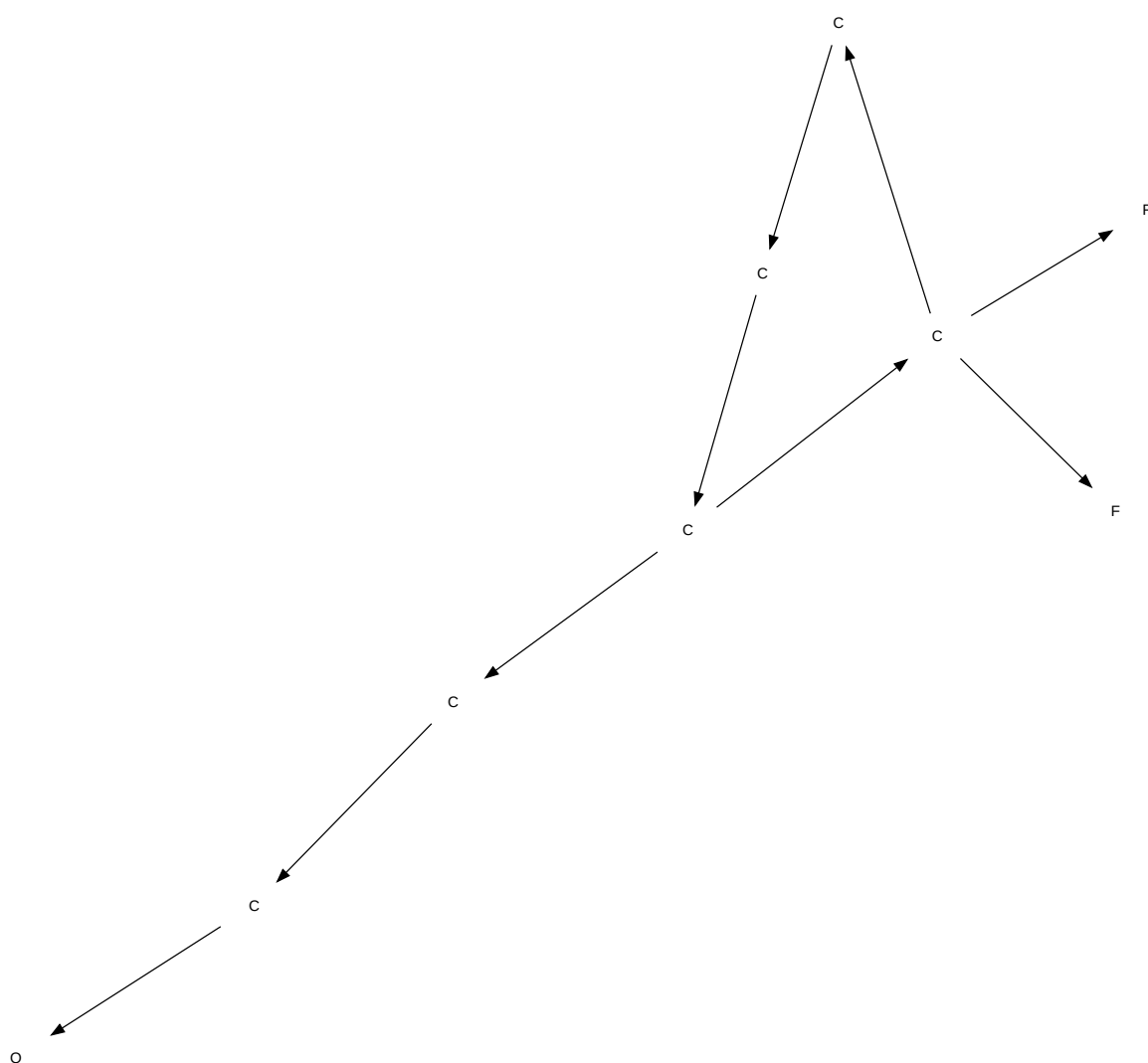
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In the landscape of contemporary medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluorocyclobutyl group, in particular, offers a rigid, three-dimensional scaffold that can serve as a bioisostere for other common functionalities, while imparting unique electronic and conformational effects. The subject of this guide, **2-(3,3-difluorocyclobutyl)ethanol**, is a valuable building block in this context, providing a synthetically versatile handle for the introduction of this fluorinated moiety into larger molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-(3,3-difluorocyclobutyl)ethanol**. Recognizing that this is a specialized reagent for which extensive experimental data may not be publicly available, we will also detail robust, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers. The molecular structure of **2-(3,3-difluorocyclobutyl)ethanol** dictates its reactivity, shape, and intermolecular interactions.



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Caption: 2D Chemical Structure of **2-(3,3-Difluorocyclobutyl)ethanol**

Table 1: Core Chemical Identifiers

Property	Value	Source
CAS Number	1056467-54-9	[1] [2]
Molecular Formula	C6H10F2O	[1] [2]
Molecular Weight	136.14 g/mol	[1] [2]
SMILES	<chem>C1(CCO)CC(F)(F)C1</chem>	[3]
InChI	InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2	[3]
InChIKey	GDHPGAARGJPJSC-UHFFFAOYSA-N	[3]

Known and Predicted Physicochemical Properties

A comprehensive search of the available literature and chemical databases reveals that while the fundamental identifiers of **2-(3,3-difluorocyclobutyl)ethanol** are well-documented, extensive experimental data on its physicochemical properties is sparse. This is not uncommon for a specialized chemical building block. However, we can infer certain properties and compare them to structurally similar compounds.

Table 2: Summary of Physicochemical Properties

Property	Experimental Value	Predicted Value / Notes
Boiling Point	Not available	Expected to be higher than its lower homolog, (3,3-difluorocyclobutyl)methanol (130.9 °C at 760 mmHg), due to increased molecular weight and van der Waals forces.[4]
Melting Point	Not available	Likely a low-melting solid or a liquid at room temperature, given its relatively low molecular weight.
Solubility	Not available	Expected to have moderate solubility in polar organic solvents (e.g., ethanol, THF, ethyl acetate) and limited solubility in water due to the presence of the hydroxyl group and the hydrophobic hydrocarbon backbone. The fluorine atoms may slightly increase its solubility in some organic solvents.
pKa	Not available	The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols, in the range of 16-18.
LogP (Octanol-Water Partition Coefficient)	Not available	A calculated LogP would likely be in the range of 1.0 to 2.0, indicating a moderate degree of lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and solubility.[5]

Spectroscopic Data: Confirming Identity and Purity

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number and connectivity of hydrogen atoms in a molecule. A known ^1H NMR spectrum for **2-(3,3-difluorocyclobutyl)ethanol** is available.^[3]

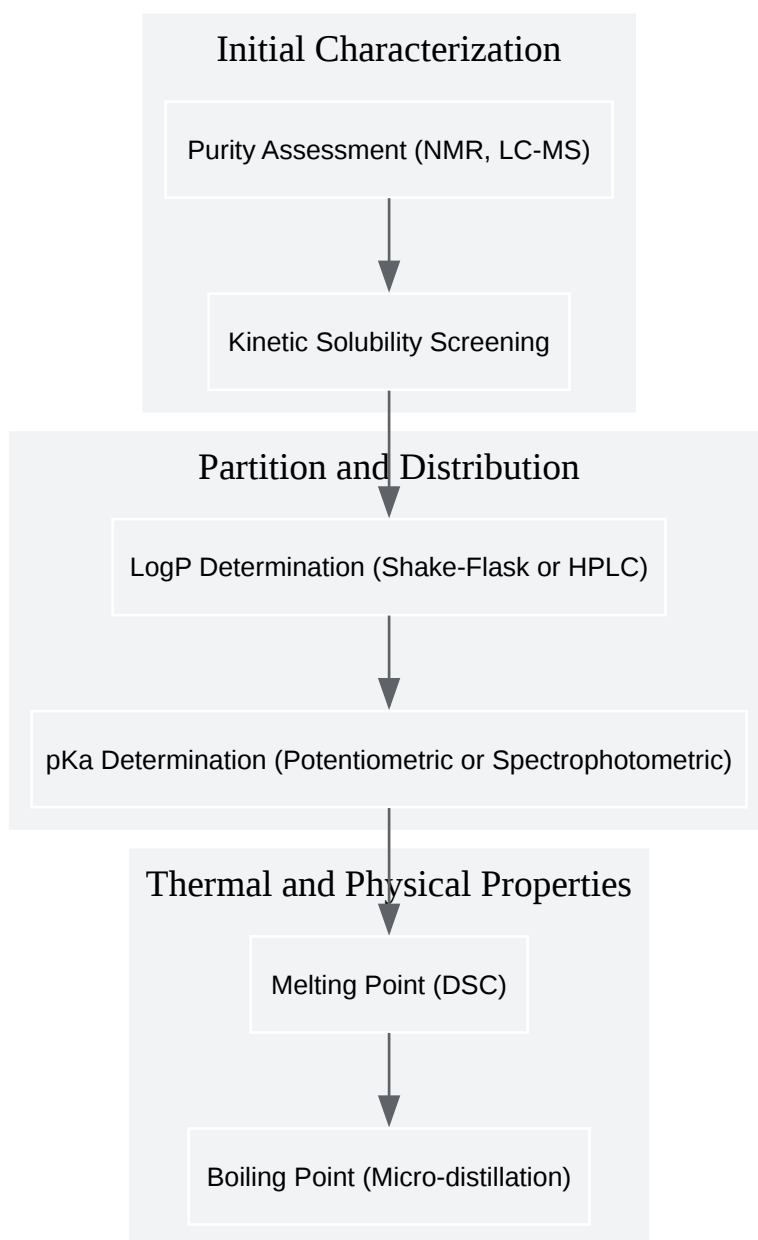
Interpreting the Spectrum:

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
- Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet, due to coupling with the adjacent methylene group.
- Methylene Protons in the Ethyl Chain (-CH₂-CH₂OH): A multiplet, due to coupling with the adjacent methylene and the cyclobutyl methine proton.
- Cyclobutyl Methine Proton (-CH-): A multiplet, due to coupling with the adjacent cyclobutyl methylene protons and the ethyl chain methylene protons.
- Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets, due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.

Experimental Protocols for Physicochemical Characterization

For drug development professionals, the ability to experimentally determine the physicochemical properties of a novel compound is crucial.^{[6][7]} The following section outlines standard, reliable protocols for characterizing a molecule like **2-(3,3-difluorocyclobutyl)ethanol**.

Workflow for Comprehensive Physicochemical Profiling



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Caption: Experimental workflow for physicochemical characterization.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[5]

Methodology: Shake-Flask Method (OECD Guideline 107)

- Preparation of Solutions:
 - Prepare a stock solution of **2-(3,3-difluorocyclobutyl)ethanol** in n-octanol.
 - Ensure both n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
- Partitioning:
 - In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water.
 - Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).
- Phase Separation:
 - Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification:
 - Carefully remove an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).
- Calculation:
 - $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning. Mutual saturation of the solvents is critical to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

Determination of Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development.

Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

- Sample Preparation:
 - Add an excess amount of **2-(3,3-difluorocyclobutyl)ethanol** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration:
 - Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Separation:
 - Filter the suspension through a low-binding 0.22 µm filter to remove the undissolved solid.
- Quantification:
 - Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
- Validation:
 - The experiment should be repeated at different time points (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium has been established.

Expertise & Experience: It is crucial to use a buffer system relevant to the intended biological application (e.g., pH 7.4 for physiological conditions). Visual confirmation of undissolved solid at the end of the experiment is a key self-validating step to ensure that the solution was indeed saturated.

Determination of pKa

While **2-(3,3-difluorocyclobutyl)ethanol** itself is not ionizable in the typical biological pH range, this protocol is vital for derivatives that may incorporate acidic or basic functional groups.

Methodology: Potentiometric Titration

- Solution Preparation:
 - Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.
- Titration:
 - Use an auto-titrator to perform a precise acid-base titration. For an acidic compound, titrate with a standardized solution of NaOH. For a basic compound, titrate with standardized HCl.
 - Record the pH of the solution after each addition of the titrant.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Authoritative Grounding: This method directly measures the change in protonation state as a function of pH, providing a highly accurate and reliable pKa value. The choice of co-solvent is important and may slightly alter the apparent pKa; therefore, it should always be reported.

Conclusion and Future Directions

2-(3,3-Difluorocyclobutyl)ethanol represents a valuable, yet under-characterized, building block for medicinal chemistry. Its core structure is defined, and its identity can be confirmed by standard spectroscopic techniques. However, a comprehensive, publicly available dataset of its key physicochemical properties is lacking. This guide provides not only the available information but also a robust framework of experimental protocols for researchers to generate these critical data points. The systematic characterization of such building blocks is essential for advancing drug discovery programs, enabling more accurate predictions of ADME properties and facilitating the rational design of new therapeutic agents.

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